molecular formula C11H15F2N B1386083 1-(3,4-Difluorophenyl)pentan-1-amine CAS No. 1021126-29-3

1-(3,4-Difluorophenyl)pentan-1-amine

Cat. No.: B1386083
CAS No.: 1021126-29-3
M. Wt: 199.24 g/mol
InChI Key: VWKLUSAXNDCDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)pentan-1-amine is a chemical compound with the molecular formula C₁₁H₁₅F₂N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentylamine chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)pentan-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Difluorophenyl)pentan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)pentan-1-amine involves its interaction with molecular targets and pathways within biological systems. It may act as an agonist or antagonist at specific receptors, modulate enzyme activities, or influence cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)pentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKLUSAXNDCDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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